4-Bromo-2-benzofuranmethanol
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Overview
Description
4-Bromo-2-benzofuranmethanol is a chemical compound that belongs to the benzofuran family. . The compound’s structure consists of a benzofuran ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-benzofuranmethanol typically involves the bromination of 2-benzofuranmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve a solvent like acetic acid and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form 2-benzofuranmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 4-Bromo-2-benzofurancarboxylic acid.
Reduction: 2-Benzofuranmethanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-benzofuranmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and hydroxymethyl group play crucial roles in its reactivity and biological activity. For example, the bromine atom can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranmethanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a similar bromine substitution but has a different core structure, leading to distinct pharmacological properties.
Uniqueness
4-Bromo-2-benzofuranmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrO2 |
---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(4-bromo-2-benzofuran-1-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-7(8)5-12-9(6)4-11/h1-3,5,11H,4H2 |
InChI Key |
BIDSQYSWMOBULY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC=C2C(=C1)Br)CO |
Origin of Product |
United States |
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